2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-
Description
The compound "2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)-" is a fluorinated derivative of azetidinecarboxylic acid, characterized by a 2-fluoroethyl substituent at the 1-position of the azetidine ring and an (S)-configuration at the 2-position. This article compares the compound with similar azetidinecarboxylic acid derivatives, focusing on molecular features, substituent effects, and research findings.
Properties
IUPAC Name |
(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-2-4-8-3-1-5(8)6(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPZKIJOBAFVOB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215741 | |
| Record name | 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946010-84-9 | |
| Record name | 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Salt Formation with Chiral Amines
A widely adopted method involves resolving racemic 1-benzyl-2-azetidinecarboxylic acid using D-α-phenylethylamine. The process begins with the formation of diastereomeric salts in solvents such as ethanol or acetonitrile. Cooling and filtration yield the (S)-enantiomer-rich salt, which is subsequently acidified to recover the free acid. For example, dissolving the salt in water, adjusting the pH to 8–10 to extract the amine, and then acidifying to pH 1–3 precipitates (S)-1-benzyl-2-azetidinecarboxylic acid with >99% purity after recrystallization.
Debenzylation via Catalytic Hydrogenation
The benzyl-protected intermediate undergoes debenzylation using 5–10% palladium on carbon under hydrogen atmosphere. In a representative procedure, 150 g of (S)-1-benzyl-2-azetidinecarboxylic acid in methanol reacts at 35°C and 2 MPa H₂ for 20 hours, yielding 65 g (81.9%) of (S)-2-azetidinecarboxylic acid. This step is critical for removing the protective group while preserving stereochemical integrity.
Asymmetric Synthesis via Photochemical Functionalization
Photocatalytic Alkene Addition
Recent advances employ photochemical strategies to functionalize azetidine-2-carboxylic acids directly. In a collaborative study between Enamine and Pfizer, visible-light-driven reactions with alkenes were optimized using iridium or organic photocatalysts. For instance, irradiating azetidine-2-carboxylic acid with 4-vinylpyridine and 4CzIPN (2.5 mol%) in DMF at 450 nm for 18 hours achieves 70–85% yields. This method enables the introduction of diverse substituents, including fluorinated groups, under mild conditions.
Continuous Flow Synthesis
Scaling photochemical reactions to multigram quantities is feasible in flow reactors. Using 365 nm LEDs and a 30 mL/min flow rate, (2S)-1-(2-fluoroethyl)-2-azetidinecarboxylic acid is synthesized with 4CzIPN (2 mol%) and LiOH·H₂O in DMF. Flow systems enhance light penetration and reduce side reactions, making this approach industrially viable.
Comparative Analysis of Synthetic Routes
Key Observations:
Chemical Reactions Analysis
2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions, using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Azetidinecarboxylic acid derivatives vary significantly based on substituents at the 1- and 3-positions. Key comparisons include:
1-Ethyl Derivative Compound: 2-Azetidinecarboxylic acid, 1-ethyl-, (2S)- (CAS 255882-96-3) Molecular Formula: C₆H₁₁NO₂ Key Features: The ethyl group introduces hydrophobicity compared to the parent compound (azetidine-2-carboxylic acid, C₄H₇NO₂, MW 101.10 g/mol) .
1-Nitroso Derivative Compound: 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- (CAS 55556-98-4) Molecular Formula: C₄H₆N₂O₃ Molecular Weight: 130.10 g/mol Key Features: The nitroso group (-NO) is a strong electron-withdrawing substituent, likely reducing the compound’s stability and increasing reactivity compared to the 2-fluoroethyl analog .
Fluorophenyl-Substituted Derivatives Compound 1: 1-[2-(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid (C₁₂H₁₂FNO₄, MW 253.23 g/mol) Compound 2: 1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid (C₁₂H₁₂FNO₃, MW 237.23 g/mol) Comparison: Both feature fluorinated aromatic substituents. Compound 1 includes a phenoxy acetyl group, while Compound 2 has a phenyl acetyl group. The oxygen in Compound 1’s substituent may enhance hydrogen bonding capacity compared to Compound 2.
Sulfonyl and Aryl Derivatives Compound: (S)-1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid (C₁₁H₁₃NO₄S, MW 255.29 g/mol) Key Features: The sulfonyl group increases molecular weight and acidity (pKa ~2.27 predicted) .
Physicochemical Properties
Notes:
- Fluorine’s electronegativity in the target compound may lower pKa compared to non-fluorinated analogs, enhancing solubility in aqueous media.
Data Tables
Table 1: Molecular Properties of Key Azetidinecarboxylic Acid Derivatives
Table 2: Comparative Substituent Effects
Biological Activity
2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- is a compound of significant interest due to its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 117.1 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 242°C at 760 mmHg
- Melting Point : 209-211°C
The biological activity of 2-Azetidinecarboxylic acid can be attributed to its structural similarity to proline, a naturally occurring amino acid. This compound acts by:
- Inhibition of Protein Biosynthesis : It mimics proline and can be misincorporated into proteins during translation, leading to the production of misfolded proteins and triggering stress responses in cells .
- Impact on Growth : Research indicates that this compound inhibits root growth in plants like Arabidopsis thaliana, demonstrating its potential as a herbicide or growth regulator .
Biological Activities
The biological activities of 2-Azetidinecarboxylic acid include:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains.
- Antitumor Activity : The compound has been investigated for its potential to inhibit tumor growth through various biochemical pathways.
- Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies
- Plant Growth Inhibition :
- Protein Misincorporation :
- Antitumor Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Azetidine-2-carboxylic acid | Azetidine Structure | Antimicrobial, anti-inflammatory |
| Proline | Proline Structure | Essential amino acid involved in protein synthesis |
| L-Azetidine-2-carboxylic Acid | L-Azetidine Structure | Non-proteinogenic amino acid with diverse activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
